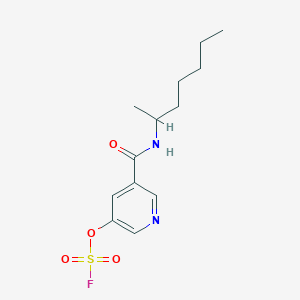

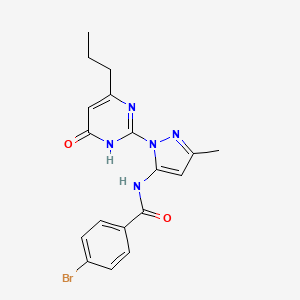

![molecular formula C12H6F3N3O2S2 B2530631 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole CAS No. 343376-01-2](/img/structure/B2530631.png)

5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole" is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess various pharmacological properties, which could be attributed to the presence of the nitro group and the trifluoromethylphenylsulfanyl moiety.

Synthesis Analysis

The synthesis of related 5-(nitroaryl)-1,3,4-thiadiazoles has been reported, where sulfur-containing alkyl side chains were introduced to the thiadiazole ring, similar to the pendent residue in tinidazole, a known antimicrobial agent . These compounds were synthesized to evaluate their activity against Helicobacter pylori, and the structure-activity relationship indicated that the nitroaryl unit and the pendent group significantly influence the anti-H. pylori activity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LCMS . These techniques provide detailed information about the molecular framework and the substitution pattern on the imidazo[2,1-b]thiazole core. The presence of electron-withdrawing groups such as the nitro group and the trifluoromethyl group could influence the electronic distribution within the molecule, potentially affecting its reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives can be influenced by the substituents on the ring system. For instance, the synthesis of a 5-nitroso derivative from a chlorophenylimidazo[2,1-b]thiazole has been reported, which exhibited potent antitubercular activity . This suggests that the nitro group in the compound of interest could potentially be modified to a nitroso group, which might alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are closely related to their molecular structure. The introduction of a nitro group and a trifluoromethylphenylsulfanyl group is likely to affect the compound's lipophilicity, solubility, and stability, which are critical factors for its biological activity and pharmacokinetic profile. The presence of these groups could also influence the compound's interaction with biological targets, such as enzymes or receptors, which is essential for its potential use as a therapeutic agent.

科学的研究の応用

Synthesis and Biological Activities

Research has focused on the synthesis and evaluation of imidazo[2,1-b][1,3]thiazole derivatives for their potential biological activities. For instance, novel compounds within this chemical class have been synthesized and tested for antimicrobial, antitubercular, anti-inflammatory, and anthelmintic activities. These studies highlight the compound's relevance in developing new therapeutic agents against various diseases and conditions.

Antimicrobial and Antitubercular Activities : Some derivatives of imidazo[2,1-b][1,3]thiazole have demonstrated significant activity against bacterial and fungal strains, as well as antitubercular properties against Mycobacterium tuberculosis. This suggests potential applications in treating infectious diseases caused by bacteria and fungi, including tuberculosis (Yazdanian et al., 2020; Patel et al., 2017).

Anti-inflammatory and Anthelmintic Activities : The compound and its derivatives have been explored for their potential anti-inflammatory and anthelmintic effects. Such activities suggest their use in developing treatments for inflammatory diseases and parasitic infections (Shetty et al., 2010).

Chemical Synthesis and Modification

The compound's structure has been utilized in various chemical synthesis and modification studies to explore its potential applications further:

- Synthesis of Novel Derivatives : Efforts have been made to synthesize novel derivatives of imidazo[2,1-b][1,3]thiazole, aiming to enhance their biological activities or to understand their structural activity relationships. These synthetic efforts contribute to the chemical and pharmaceutical sciences by providing new compounds for further biological evaluation (Bagdi et al., 2015; Soliman et al., 2019).

Safety and Hazards

特性

IUPAC Name |

5-nitro-6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O2S2/c13-12(14,15)7-2-1-3-8(6-7)22-9-10(18(19)20)17-4-5-21-11(17)16-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTYEPXPLPTGJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

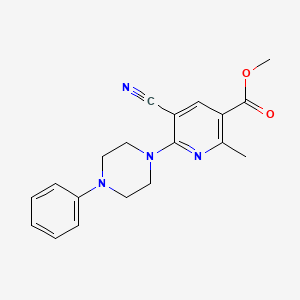

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)

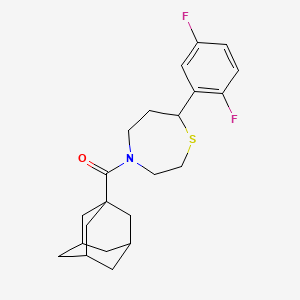

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)